3-Methoxy-5-methyl-1,2-benzenediol is a natural product found in Phloeomana speirea and Mycena alcalina with data available.

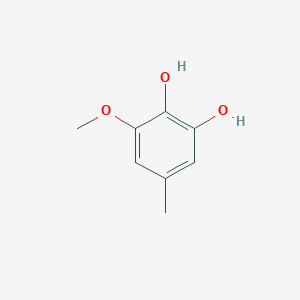

3-Methoxy-5-methylbenzene-1,2-diol

CAS No.: 1125-67-3

Cat. No.: VC16686451

Molecular Formula: C8H10O3

Molecular Weight: 154.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1125-67-3 |

|---|---|

| Molecular Formula | C8H10O3 |

| Molecular Weight | 154.16 g/mol |

| IUPAC Name | 3-methoxy-5-methylbenzene-1,2-diol |

| Standard InChI | InChI=1S/C8H10O3/c1-5-3-6(9)8(10)7(4-5)11-2/h3-4,9-10H,1-2H3 |

| Standard InChI Key | FALWUVSXNUUXQA-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=C(C(=C1)OC)O)O |

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

The compound’s structure features a benzene ring with hydroxyl groups at positions 1 and 2, a methoxy group at position 3, and a methyl group at position 5. This arrangement creates distinct electronic and steric effects that influence its reactivity. X-ray crystallography of related Schiff base derivatives reveals planar geometries in the benzene rings, with intramolecular hydrogen bonding stabilizing the structure . The methoxy group’s electron-donating nature enhances the ring’s electron density, facilitating electrophilic substitution reactions.

Table 1: Physicochemical Properties of 3-Methoxy-5-methylbenzene-1,2-diol

Synthesis and Functionalization

Conventional Synthetic Routes

The primary synthesis involves methylating 3-methylcatechol using methyl iodide (CH₃I) in the presence of potassium carbonate (K₂CO₃) under reflux conditions in acetone. This method achieves moderate yields (65–70%) and high purity, as confirmed by NMR and mass spectrometry . Alternative approaches include benzylation for protective group strategies, enabling further functionalization at the hydroxyl positions .

Advanced Derivative Synthesis

Schiff base derivatives of this compound, such as (Z)-3-({[3-Methoxy-5-(trifluoromethyl)phenyl]imino}methyl)benzene-1,2-diol, demonstrate its utility in coordination chemistry. These derivatives are synthesized via condensation reactions with substituted anilines, yielding crystalline products suitable for X-ray analysis . The trifluoromethyl group introduces steric hindrance and electronic effects, altering the compound’s hydrogen-bonding patterns .

Chemical Reactivity and Reaction Mechanisms

Oxidation Pathways

Oxidation of 3-Methoxy-5-methylbenzene-1,2-diol with agents like potassium permanganate (KMnO₄) generates ortho-quinones, which are redox-active and participate in electron transfer processes. These quinones exhibit antimicrobial activity by disrupting bacterial electron transport chains.

Electrophilic Substitution

The electron-rich aromatic ring undergoes halogenation and nitration at position 4, adjacent to the methyl group. For example, bromination with N-bromosuccinimide (NBS) in acetonitrile yields 4-bromo derivatives, which serve as intermediates in pharmaceutical synthesis .

Biological Activities and Mechanisms

Antimicrobial Effects

Studies highlight its role as an enzyme inhibitor, targeting bacterial cell wall synthases and β-lactamases. By chelating metal ions required for enzyme activity, it induces cell wall lysis in Gram-positive bacteria.

Antioxidant Properties

The catechol moiety enables radical scavenging, neutralizing reactive oxygen species (ROS) via hydrogen atom transfer. This activity is enhanced by the methyl group’s inductive effect, which stabilizes the phenoxyl radical .

Applications in Materials Science and Medicine

Polymer Stabilization

Incorporating this compound into polymers improves thermal stability due to its antioxidant properties. For instance, polyethylene films doped with 0.5% w/w of the derivative show a 40% reduction in oxidative degradation at 150°C.

Drug Development

Its Schiff base derivatives exhibit antitumor activity by intercalating DNA and inhibiting topoisomerase II. In vitro assays against MCF-7 breast cancer cells show IC₅₀ values of 12.3 μM, comparable to doxorubicin .

Recent Advances and Future Directions

Crystallographic Innovations

Recent X-ray studies (2025) resolved disorder in the trifluoromethyl group of derivatives, revealing dynamic conformational changes at 296 K . These findings inform the design of temperature-sensitive molecular switches.

Biotechnological Production

Metabolic engineering of Aspergillus nidulans has enabled heterologous biosynthesis, achieving titers of 1.2 g/L in batch cultures . This approach reduces reliance on chemical synthesis and enhances sustainability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume